

In-Depth Technical Guide to the Chemical Properties of Guaiacylglycerol- β -guaiacyl Ether

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Compound of Interest

Compound Name: *Guaiacylglycerol-beta-guaiacyl ether*

Cat. No.: *B1235921*

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Introduction

Guaiacylglycerol- β -guaiacyl ether (GGE) is a dimeric lignin model compound that represents the most abundant linkage in lignin, the β -O-4 aryl ether bond. Its structure consists of two guaiacyl units linked by a glycerol ether bridge.^[1] As a key model compound, GGE is instrumental in research focused on lignin depolymerization and valorization, biofuel production, and the development of novel therapeutics targeting lignin-rich biomass. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, supported by experimental data and visualizations.

Chemical and Physical Properties

Guaiacylglycerol- β -guaiacyl ether is a white to off-white crystalline powder.^[2] Its core chemical and physical properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

Property	Value	Source
Molecular Formula	C ₁₇ H ₂₀ O ₆	[3]
Molecular Weight	320.34 g/mol	[3]
Melting Point	97.5-98.5 °C	[4]
Boiling Point (Predicted)	530.7±50.0 °C	[4]
Density (Predicted)	1.214±0.06 g/cm ³	[4]
CAS Number	7382-59-4	[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of Guaiacylglycerol- β -guaiacyl ether is heavily reliant on NMR spectroscopy. Below are the assigned chemical shifts for ¹³C NMR in CDCl₃.

Atom ID	Author Nomenclature	Chemical Shift (ppm)
C1	OMe	55.86
C2	OMe	55.94
C10	G	60.75
C17	A	72.78
C16	B	87.02
C9	A2	108.81
C5	B2	112.19
C8	A5	114.31
C6	B5	118.90
C7	A6	119.50
C4	B6	121.28
C3	B4	122.51
C15	A1	133.02
C12	A4	145.47
C11	A3	146.73
C14	B1	148.43
C13	B3	151.40

Data sourced from the Biological Magnetic Resonance Bank (BMRB), entry bmse010041.[4]

¹H NMR spectra are also crucial for structural confirmation, though a consolidated table of chemical shifts and coupling constants is context-dependent based on the solvent and specific isomeric form (erythro/threo). Researchers are advised to consult primary literature for detailed ¹H NMR data corresponding to their specific experimental conditions.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for identifying Guaiacylglycerol- β -guaiacyl ether and its degradation products. The electron ionization (EI) mass spectrum of the parent compound is characterized by a molecular ion peak and several key fragment ions.

m/z	Putative Fragment
320	[M] ⁺
153	
150	
124	

Data sourced from PubChem CID 6424189.[3]

Experimental Protocols

Synthesis of Guaiacylglycerol- β -guaiacyl ether

The synthesis of Guaiacylglycerol- β -guaiacyl ether is a multi-step process that begins with guaiacol as the starting material. The following is a consolidated five-step protocol based on established methodologies.[1][7][8][9][10][11][12]

Step 1: Synthesis of 4-Acetyl-guaiacol

- To a solution of guaiacol (0.1 mmol) and anhydrous ZnCl₂ (0.125 mmol) in acetic acid (125 mL), add acetic anhydride (0.11 mmol) dropwise over 30 minutes at room temperature.[1]
- Heat the reaction mixture to 90-95 °C and maintain this temperature for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
- After cooling to room temperature, remove the acetic acid under reduced pressure.[1]
- Quench the residue with water (300 mL) and extract the product.[1]
- Recrystallize the crude product from n-hexane to yield 4-acetyl-guaiacol.[1]

Step 2: Bromination of 4-Acetyl-guaiacol

- Dissolve 4-acetyl-guaiacol in a suitable solvent such as a biphasic mixture of dichloromethane and water.
- Add N-bromosuccinimide (NBS) and a radical initiator like AIBN (Azobisisobutyronitrile).
- Reflux the mixture while irradiating with a light source (e.g., a sun lamp) to initiate the bromination at the alpha-position of the acetyl group.
- Monitor the reaction by TLC until the starting material is consumed.
- After completion, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-(α -bromoacetyl)-guaiacol.

Step 3: Condensation of 4-(α -bromoacetyl)-guaiacol with Guaiacol

- Prepare guaiacol sodium by dissolving sodium (7.0 g) in ethanol followed by the slow addition of guaiacol (30.0 g) at 45 °C.
- Evaporate the solution in a vacuum to obtain a white solid of guaiacol sodium.
- Add a solution of 4-(α -bromoacetyl)-guaiacol (5.0 g) in dry N,N-dimethylformamide (DMF) to a stirred solution of guaiacol sodium.
- Stir the mixture for 30 minutes and then pour it into ice water.
- Acidify the solution to pH 3.0 with 5% hydrochloric acid to precipitate the product, 4-(α -(2-methoxyphenoxy)-acetyl)-guaiacol.

Step 4: Hydroxymethylation of 4-(α -(2-methoxyphenoxy)-acetyl)-guaiacol

- To a solution of 4-(α -(2-methoxyphenoxy)-acetyl)-guaiacol (3.0 g) in ethanol, add anhydrous potassium carbonate (2.5 g) and formaldehyde (40 mL).
- Stir the mixture for 3 hours at 55 °C.
- Pour the mixture into water and acidify to pH 3.0 with 5% hydrochloric acid.

- Extract the product with dichloromethane, dry over anhydrous sodium sulfate, and concentrate to yield 4-(α -(2-methoxyphenoxy)- β -hydroxypropanoyl)-guaiacol.

Step 5: Reduction to Guaiacylglycerol- β -guaiacyl ether

- Add sodium borohydride (0.3 g) to a solution of 4-(α -(2-methoxyphenoxy)- β -hydroxypropanoyl)-guaiacol (1.0 g) in 100 mL of 0.1 M sodium hydroxide under a nitrogen atmosphere.[\[8\]](#)[\[10\]](#)[\[11\]](#)
- Stir the mixture for 10 hours.[\[8\]](#)
- Acidify to pH 3.0 with 5% hydrochloric acid.[\[8\]](#)
- Extract the product with dichloromethane, wash with distilled water, and dry over anhydrous sodium sulfate.[\[8\]](#)
- Remove the solvent under reduced pressure and purify the resulting residue by column chromatography to obtain Guaiacylglycerol- β -guaiacyl ether as a slightly yellow oil.[\[8\]](#)

Analytical Protocols

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

This technique is employed to study the thermal degradation of Guaiacylglycerol- β -guaiacyl ether.

- Place approximately 0.5 mg of the sample into a pyrolysis unit.
- Set the pyrolysis temperature (e.g., ranging from 200 °C to 800 °C) and time (e.g., 15 seconds).
- Purge the pyrolysis products with high purity helium into the gas chromatograph.
- Separate the products on a suitable capillary column (e.g., HP-5MS).
- Use a temperature program for the GC oven to elute the compounds (e.g., hold at 50 °C for 1 min, then ramp to 250 °C at 10 °C/min).

- Detect and identify the fragments using a mass spectrometer operating in electron impact (EI) ionization mode.

Enzymatic Degradation and Product Analysis

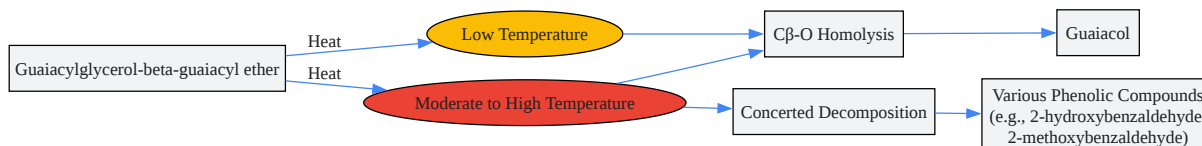
This protocol is used to investigate the biodegradation of Guaiacylglycerol- β -guaiacyl ether.

- Prepare a reaction mixture containing Guaiacylglycerol- β -guaiacyl ether as the substrate in a suitable buffer.
- Initiate the reaction by adding the enzyme of interest (e.g., laccase from *Bacillus amyloliquefaciens* CotA).
- Incubate the reaction under optimal conditions (temperature, pH, and time).
- Stop the reaction and extract the products with an appropriate organic solvent (e.g., ethyl acetate).
- Analyze the extracted products using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify and quantify the degradation products.

Reactivity and Degradation Pathways

Pyrolysis Pathway

The thermal decomposition of Guaiacylglycerol- β -guaiacyl ether proceeds through two primary pathways: C β -O homolysis and a concerted decomposition mechanism.^[13] At lower temperatures, C β -O homolysis is the dominant reaction, leading to the formation of guaiacol as the major product. As the temperature increases, the concerted decomposition pathway becomes more significant, yielding a variety of phenolic compounds, including 2-hydroxybenzaldehyde and 2-methoxybenzaldehyde.^[13]

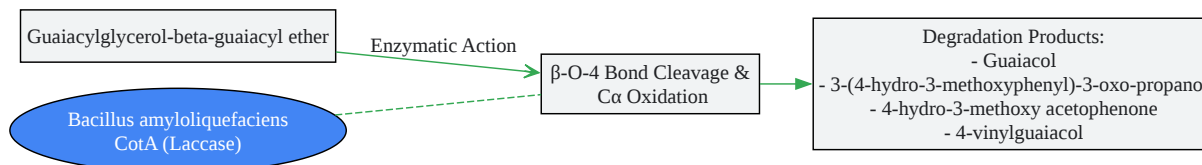


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Pyrolysis pathways of **Guaiacylglycerol-beta-guaiacyl ether**.

Enzymatic Degradation Pathway by *Bacillus amyloliquefaciens* CotA

The laccase enzyme CotA from *Bacillus amyloliquefaciens* has been shown to effectively degrade Guaiacylglycerol- β -guaiacyl ether. The degradation process involves the cleavage of the β -O-4 ether bond and oxidation at the C α position of the glycerol side chain.[7] This enzymatic reaction leads to the formation of several smaller aromatic compounds.



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